1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one
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Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one typically involves the reaction of 3-chlorophenylpiperazine with 2-methylpentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to increase yield and efficiency. The use of catalysts, such as palladium or platinum, may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsacidic or basic medium, temperature range 25-80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvents, temperature range 0-25°C.
Substitution: Nucleophiles like hydroxylamine, ammonia; reaction conditionssolvent like ethanol or methanol, temperature range 25-60°C.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as its role as a serotonergic antagonist, which may have implications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one involves its interaction with specific molecular targets, such as serotonin receptors. As a serotonergic antagonist, the compound binds to serotonin receptors, blocking the action of serotonin and thereby modulating neurotransmission. This interaction can affect various physiological processes, including mood regulation, pain perception, and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane: Another piperazine derivative with similar biological activities.
Cetirizine hydrochloride: A piperazine derivative used as an antihistamine.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine moiety, known for its antibacterial activity .
Uniqueness
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one is unique due to its specific structure, which allows it to interact with serotonin receptors selectively. This selectivity makes it a valuable compound for studying the role of serotonin in various physiological and pathological processes .
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-3-5-13(2)16(20)19-10-8-18(9-11-19)15-7-4-6-14(17)12-15/h4,6-7,12-13H,3,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMVVAQMAWQYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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